1-(Hex-5-YN-1-YL)piperidin-4-amine
Overview
Description
1-(Hex-5-YN-1-YL)piperidin-4-amine is a useful research compound. Its molecular formula is C11H20N2 and its molecular weight is 180.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis : A study by Mestres (1972) showed that secondary amines, like piperidine, can add across the ethynyl group of diacetylenic ketones, resulting in various adducts with shifts observed in the UV spectra of these adducts (Mestres, 1972).
Molecular Structure Investigations : Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. The study used X-ray crystallography, Hirshfeld, and DFT calculations to analyze molecular structure and intermolecular interactions (Shawish et al., 2021).
Synthesis of Ketone Derivatives : Odin et al. (2022) reported on the synthesis of acetylenic 2-pyrazolines and pyrazoles using ketone derivatives of propargylamines, where piperidin-1-yl is one of the substituents. This synthesis showed marked fluorescent abilities in the resulting compounds (Odin et al., 2022).
Conformational Analysis : Ribet et al. (2005) conducted a conformational analysis and crystal structure study of a compound involving a piperidin ring. NMR analyses were used to understand the conformation in both solid and solution states (Ribet et al., 2005).
Catalytic Dehydration Studies : Ohta et al. (2016) investigated the vapor-phase catalytic dehydration of 5-amino-1-pentanol over various oxide catalysts, including rare earth oxides, where a cyclic amine such as piperidine was mainly produced (Ohta et al., 2016).
Properties
IUPAC Name |
1-hex-5-ynylpiperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-3-4-5-8-13-9-6-11(12)7-10-13/h1,11H,3-10,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMLMCRQQOKOEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCN1CCC(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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